molecular formula C11H11ClN2O2 B11870263 1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride

1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride

Cat. No.: B11870263
M. Wt: 238.67 g/mol
InChI Key: RORMQTLHIZSOAO-UHFFFAOYSA-N
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Description

1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride is a heterocyclic compound that features an imidazole ring substituted with a benzyl group and a carboxylic acid group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Benzyl alcohol or benzaldehyde derivatives.

    Substitution: Various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have shown agonistic activities against the TGR5 receptor, which is involved in the regulation of glucose and lipid metabolism . The binding of the compound to this receptor activates downstream signaling pathways that modulate metabolic processes.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride is unique due to the presence of both the benzyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

3-benzylimidazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H10N2O2.ClH/c14-11(15)10-6-12-8-13(10)7-9-4-2-1-3-5-9;/h1-6,8H,7H2,(H,14,15);1H

InChI Key

RORMQTLHIZSOAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2C(=O)O.Cl

Origin of Product

United States

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